
4-(Chloromethyl)-2,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are characterized by two pyridine rings connected by a single bond. The chloromethyl group attached to the 4-position of one of the pyridine rings makes this compound particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,3’-bipyridine typically involves the chloromethylation of 2,3’-bipyridine. This can be achieved through the reaction of 2,3’-bipyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods: In industrial settings, the production of 4-(Chloromethyl)-2,3’-bipyridine may involve more scalable methods such as continuous flow reactors to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents is also considered to minimize the environmental impact .
化学反应分析
Types of Reactions: 4-(Chloromethyl)-2,3’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted bipyridines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methylated bipyridines.
科学研究应用
4-(Chloromethyl)-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
作用机制
The mechanism of action of 4-(Chloromethyl)-2,3’-bipyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in medicinal chemistry to design compounds with specific biological activities .
相似化合物的比较
2,2’-Bipyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4,4’-Bipyridine: Similar structure but with different substitution patterns, leading to different chemical properties.
4-(Bromomethyl)-2,3’-bipyridine: Similar to 4-(Chloromethyl)-2,3’-bipyridine but with a bromomethyl group, which can influence its reactivity and applications.
Uniqueness: 4-(Chloromethyl)-2,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and material science .
属性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c12-7-9-3-5-14-11(6-9)10-2-1-4-13-8-10/h1-6,8H,7H2 |
InChI 键 |
ZUZBCRXDVBHUNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


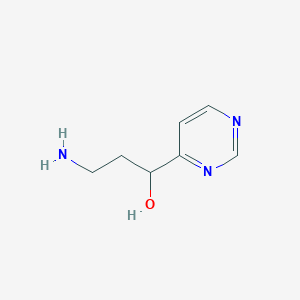
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)

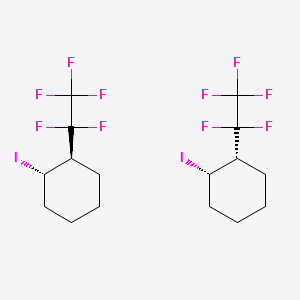
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)
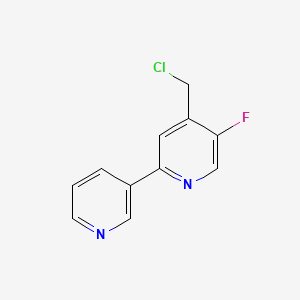
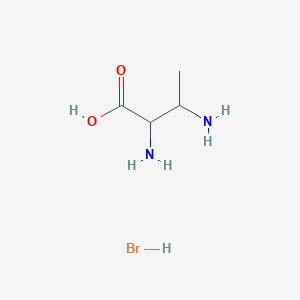
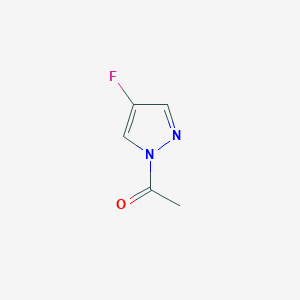
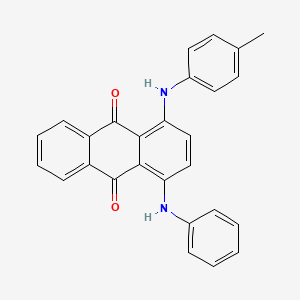
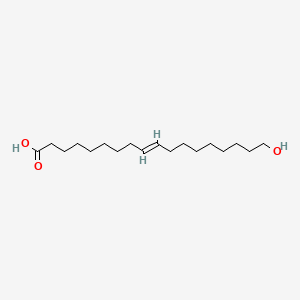
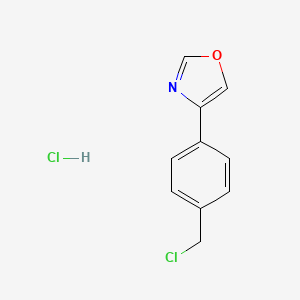
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
